molecular formula C16H20F2N4O2S B10958998 1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10958998
M. Wt: 370.4 g/mol
InChI Key: HBRHGYYGFHIBQV-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, a pyrrolidinyl group, and a pyrazole sulfonamide moiety. The unique structural features of this compound make it a valuable candidate for various chemical, biological, and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors . The pyrazole sulfonamide moiety may play a role in binding to specific protein targets, modulating their activity .

Properties

Molecular Formula

C16H20F2N4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H20F2N4O2S/c1-12-15(11-22(20-12)16(17)18)25(23,24)19-10-13-6-2-3-7-14(13)21-8-4-5-9-21/h2-3,6-7,11,16,19H,4-5,8-10H2,1H3

InChI Key

HBRHGYYGFHIBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CC=CC=C2N3CCCC3)C(F)F

Origin of Product

United States

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